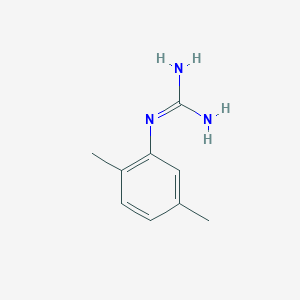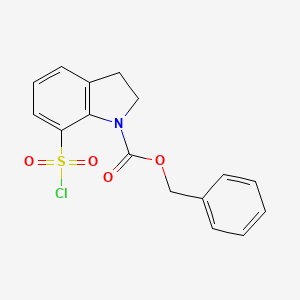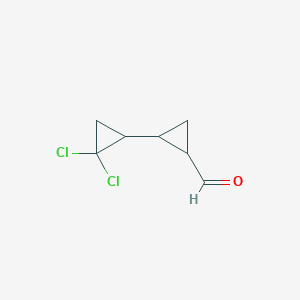
5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid is a chemical compound with the molecular formula C12H20F3NO2 and a molecular weight of 267.29 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl ring, and a trifluoromethyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness .
Chemical Reactions Analysis
5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism by which 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
3-Amino-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and amino groups but differs in the overall structure and reactivity.
5-Amino-5-cyclohexyl-3-(trifluoromethyl)benzoic acid: Similar in structure but with variations in the positioning of functional groups.
Properties
Molecular Formula |
C12H20F3NO2 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
5-amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C12H20F3NO2/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h8-10H,1-7,16H2,(H,17,18) |
InChI Key |
BLYKADXDCMSPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13254208.png)


amine](/img/structure/B13254223.png)

![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B13254233.png)

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol](/img/structure/B13254244.png)

![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)


